Cas no 856898-56-1 (N-4-(4-fluorophenyl)phenylmethanesulfonamide)

N-4-(4-fluorophenyl)phenylmethanesulfonamide is a sulfonamide derivative characterized by its fluorinated aromatic structure, which enhances its stability and reactivity in synthetic applications. The presence of the 4-fluorophenyl group contributes to its selective binding properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its methanesulfonamide moiety further improves solubility and functional versatility, enabling its use in cross-coupling reactions and as a precursor for bioactive compounds. The compound's well-defined molecular architecture ensures consistent performance in organic synthesis, while its high purity and stability under standard conditions make it a reliable choice for industrial and academic laboratories.
N-4-(4-fluorophenyl)phenylmethanesulfonamide structure
856898-56-1 structure
Product name:N-4-(4-fluorophenyl)phenylmethanesulfonamide
CAS No:856898-56-1
MF:C13H12NO2FS
Molecular Weight:265.303
CID:3467122
PubChem ID:11254108

N-4-(4-fluorophenyl)phenylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • METHANESULFONAMIDE, N-(4'-FLUORO[1,1'-BIPHENYL]-4-YL)-
    • N-4-(4-fluorophenyl)phenylmethanesulfonamide
    • EN300-1586198
    • MEEIEIMSFOMOAD-UHFFFAOYSA-N
    • 856898-56-1
    • SCHEMBL4659812
    • N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
    • N-(4'-fluoro-4-biphenylyl)methanesulfonamide
    • インチ: InChI=1S/C13H12FNO2S/c1-18(16,17)15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,15H,1H3
    • InChIKey: MEEIEIMSFOMOAD-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 265.05727796Da
  • 同位素质量: 265.05727796Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 54.6Ų

N-4-(4-fluorophenyl)phenylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1586198-10.0g
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
10g
$5283.0 2023-06-04
Enamine
EN300-1586198-0.25g
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
0.25g
$1131.0 2023-06-04
Enamine
EN300-1586198-0.5g
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
0.5g
$1180.0 2023-06-04
Enamine
EN300-1586198-100mg
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
100mg
$1081.0 2023-09-24
Enamine
EN300-1586198-250mg
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
250mg
$1131.0 2023-09-24
Enamine
EN300-1586198-5.0g
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
5g
$3562.0 2023-06-04
Enamine
EN300-1586198-1000mg
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
1000mg
$1229.0 2023-09-24
Enamine
EN300-1586198-0.05g
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
0.05g
$1032.0 2023-06-04
Enamine
EN300-1586198-2500mg
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
2500mg
$2408.0 2023-09-24
Enamine
EN300-1586198-5000mg
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
856898-56-1
5000mg
$3562.0 2023-09-24

N-4-(4-fluorophenyl)phenylmethanesulfonamide 関連文献

N-4-(4-fluorophenyl)phenylmethanesulfonamideに関する追加情報

Comprehensive Overview of N-4-(4-fluorophenyl)phenylmethanesulfonamide (CAS No. 856898-56-1): Properties, Applications, and Industry Insights

N-4-(4-fluorophenyl)phenylmethanesulfonamide (CAS No. 856898-56-1) is a specialized sulfonamide derivative with a unique molecular structure featuring a fluorophenyl group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of the fluorine atom enhances its metabolic stability, making it a valuable candidate for drug discovery programs targeting enzyme inhibition and receptor modulation.

Recent studies highlight the growing demand for fluorinated compounds like N-4-(4-fluorophenyl)phenylmethanesulfonamide in the development of small-molecule therapeutics. Researchers are particularly interested in its role as a scaffold for kinase inhibitors, a hot topic in oncology research. The compound's sulfonamide moiety also contributes to its hydrogen-bonding capacity, a critical factor in drug-target interactions.

From a synthetic chemistry perspective, CAS No. 856898-56-1 serves as a versatile building block for structure-activity relationship (SAR) studies. Its aryl-sulfonamide structure aligns with current trends in fragment-based drug design, addressing the pharmaceutical industry's need for lead optimization. Analytical techniques such as HPLC purification and NMR characterization are typically employed to ensure the compound's high purity (>98%), a common requirement for preclinical research.

The compound's thermal stability and solubility profile make it suitable for various formulation development applications. Recent patent literature reveals its incorporation in sustained-release formulations, particularly for CNS-targeting drugs. This aligns with the increasing focus on blood-brain barrier penetration strategies in neuropharmacology.

Environmental considerations surrounding fluorinated organic compounds have prompted investigations into the biodegradation pathways of N-4-(4-fluorophenyl)phenylmethanesulfonamide. Advanced LC-MS techniques are being employed to study its metabolic fate in biological systems, addressing growing concerns about persistent organic pollutants.

In material science applications, the compound's crystal packing behavior has been studied for potential use in organic electronic materials. The fluorine-phenyl interaction contributes to interesting solid-state properties, relevant to developing molecular semiconductors.

Quality control protocols for CAS No. 856898-56-1 typically involve rigorous spectroscopic validation and chiral purity assessment, especially when used in asymmetric synthesis. The compound's storage stability under various conditions (e.g., temperature, humidity) has become a focus area, responding to industry needs for standardized handling procedures.

Emerging research explores the compound's potential in proteolysis-targeting chimera (PROTAC) development, a cutting-edge approach in targeted protein degradation therapeutics. Its molecular weight and linker compatibility make it suitable for designing E3 ligase binders.

From a regulatory standpoint, proper safety data sheets and handling guidelines are essential when working with N-4-(4-fluorophenyl)phenylmethanesulfonamide. While not classified as hazardous, standard laboratory precautions should be followed during its use in chemical synthesis or biological testing.

The global market for specialty sulfonamides like 856898-56-1 is projected to grow significantly, driven by increasing R&D investments in precision medicine and personalized therapeutics. Custom synthesis services now offer isotope-labeled versions of the compound to support ADME studies and mechanistic investigations.

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